molecular formula C8H10N2 B1252419 5,6,7,8-Tetrahydro-1,6-naphthyridine CAS No. 80957-68-2

5,6,7,8-Tetrahydro-1,6-naphthyridine

Cat. No.: B1252419
CAS No.: 80957-68-2
M. Wt: 134.18 g/mol
InChI Key: FPEAARFNXIWCTP-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-1,6-naphthyridine is a nitrogen-containing heterocyclic compound. It is a derivative of naphthyridine, which is a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms. This compound has garnered significant interest due to its pharmacological activities, including anticancer, anti-human immunodeficiency virus (HIV), antimicrobial, analgesic, anti-inflammatory, and antioxidant properties .

Biochemical Analysis

Biochemical Properties

5,6,7,8-Tetrahydro-1,6-naphthyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, derivatives of this compound have been shown to target the allosteric lens-epithelium-derived-growth-factor-p75 binding site on human immunodeficiency virus-1 integrase, making it an attractive target for antiviral chemotherapy . Additionally, this compound has been studied for its interactions with other enzymes and proteins involved in cellular processes, although detailed mechanisms of these interactions remain to be fully elucidated.

Cellular Effects

This compound exhibits significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has demonstrated anticancer activity by affecting the proliferation and survival of cancer cells . It also exhibits anti-human immunodeficiency virus activity by inhibiting the replication of the virus in infected cells . These effects are mediated through complex interactions with cellular proteins and enzymes, leading to alterations in cellular signaling and metabolic pathways.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. The compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound derivatives have been shown to inhibit human immunodeficiency virus-1 integrase by binding to the allosteric lens-epithelium-derived-growth-factor-p75 binding site . This binding prevents the integration of the viral genome into the host cell’s DNA, thereby inhibiting viral replication. Additionally, the compound may interact with other cellular targets, leading to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable at room temperature

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have indicated that the compound exhibits dose-dependent effects, with higher doses potentially leading to toxic or adverse effects. For instance, while low to moderate doses of this compound may exhibit therapeutic effects, high doses could result in toxicity and adverse reactions . Understanding the dosage thresholds and toxic effects is crucial for the safe and effective use of this compound in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s metabolic pathways include oxidation, reduction, and conjugation reactions that transform it into more water-soluble metabolites for excretion. These metabolic processes can influence the compound’s bioavailability, efficacy, and toxicity

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with transporters and binding proteins that facilitate its uptake and distribution to specific cellular compartments. These interactions can affect the localization and accumulation of this compound, influencing its therapeutic efficacy and potential side effects . Understanding the transport mechanisms and distribution patterns of this compound is essential for optimizing its use in clinical settings.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These localization patterns can influence the compound’s interactions with cellular targets and its overall biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the synthetic routes for 5,6,7,8-tetrahydro-1,6-naphthyridine involves the Heck-type vinylation of chloropyridine using ethylene gas, followed by the formation of dihydronaphthyridine from 2-vinyl-3-acylpyridine mediated by ammonia, and a ruthenium-catalyzed enantioselective transfer hydrogenation . Another method involves the hydrogenation of 6-benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine in the presence of palladium on carbon as a catalyst .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions: 5,6,7,8-Tetrahydro-1,6-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5,6,7,8-Tetrahydro-1,6-naphthyridine has a wide range of scientific research applications:

Comparison with Similar Compounds

  • 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride
  • 5,6,7,8-Tetrahydro-2-naphthylamine
  • 6-Aminotetralin

Comparison: 5,6,7,8-Tetrahydro-1,6-naphthyridine is unique due to its broad spectrum of biological activities and its potential as a pharmacological agent. Compared to similar compounds, it exhibits a wider range of applications in medicinal chemistry, particularly in antiviral and anticancer research .

Properties

IUPAC Name

5,6,7,8-tetrahydro-1,6-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c1-2-7-6-9-5-3-8(7)10-4-1/h1-2,4,9H,3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPEAARFNXIWCTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40526259
Record name 5,6,7,8-Tetrahydro-1,6-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40526259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80957-68-2
Record name 5,6,7,8-Tetrahydro-1,6-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40526259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine (5.0 g, 22.3 mmol) was dissolved in acetic acid (150 ml) and treated with 10% palladium on carbon (2.5 g). The reaction mixture was subjected to 40 psig hydrogen at 55° on a Parr hydrogenation apparatus for 18 hours; the mixture was then filtered through Super-Cel. The filtrate was evaporated to an amber oil, which was dissolved in 6N sodium hydroxide solution and extracted with toluene (2×50 ml) and methylene chloride (2×50 ml). The combined organic extracts were dried over magnesium sulfate, and concentrated in vacuo to provide the title product as a light amber oil (2.8 g, 21 mmol, 94% yield).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.5 g
Type
catalyst
Reaction Step Three
Yield
94%

Synthesis routes and methods II

Procedure details

6-Benzyl-5,6,7,8-tetrahydro-[1,6]naphthyridine (3.10 g, 13.82 mmol) is dissolved in acetic acid (40 ml). To the solution is added Pd—C (10%, 500 mg). The resulting mixture is hydrogenated under 40-50 psi at 55-60° C. for 10 hr. The solid catalyst is removed by filtration, and the filtering cake is washed with MeOH (20 ml×2). The combined organic phase is evaporated to dryness. The residue is taken up into water (25.0 ml), basified with saturated sodium carbonate solution, and extracted with EtOAc (30 ml×3). The combined organic phase is dried with sodium sulfate, and concentrated to give the title compound. MS (+VE) m/z 135.1 (M++1).
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
500 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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